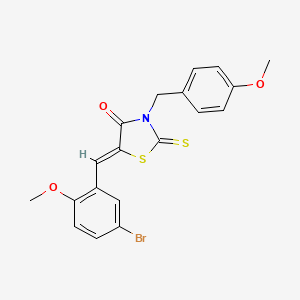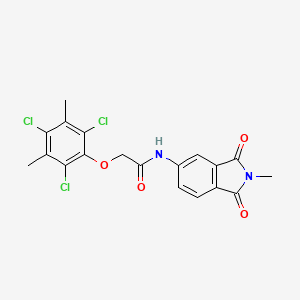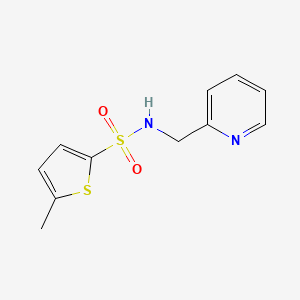![molecular formula C23H29ClN2O2 B5118445 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, also known as CPP-109, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called gamma-aminobutyric acid (GABA) and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions are discussed in
Mechanism of Action
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide increases the levels of GABA in the brain, which in turn reduces the craving for addictive substances and alleviates symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders. It has also been shown to have a positive effect on cognitive function, memory, and learning.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its ability to increase the levels of GABA in the brain, its potential therapeutic applications in the treatment of addiction and other neurological disorders, and its positive effect on cognitive function, memory, and learning. The limitations of using 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Future Directions
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide, including:
1. Investigating its potential therapeutic applications in the treatment of other neurological disorders such as depression, anxiety, and epilepsy.
2. Conducting further research to determine its long-term safety and efficacy.
3. Developing new derivatives of 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating its potential use in combination with other drugs for the treatment of addiction and other neurological disorders.
5. Investigating its potential use in the prevention of addiction and the development of tolerance to addictive substances.
Conclusion:
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to determine its long-term safety and efficacy and to develop new derivatives with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide is synthesized by reacting 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to yield 4-chlorophenylbenzyl ether. The resulting compound is then treated with N,N-diethyl-piperidine-3-carboxylic acid chloride to yield 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide.
Scientific Research Applications
1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated as a potential treatment for other neurological disorders such as depression, anxiety, and epilepsy. 1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide works by inhibiting the enzyme responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. This results in an increase in GABA levels, which can help reduce the craving for addictive substances and alleviate symptoms of neurological disorders.
properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-3-26(4-2)23(27)19-8-6-14-25(17-19)16-18-7-5-9-22(15-18)28-21-12-10-20(24)11-13-21/h5,7,9-13,15,19H,3-4,6,8,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBMQPHGEBSHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

